molecular formula C16H17ClN2O3S B2833988 N1-(2-chlorobenzyl)-N2-(3-hydroxy-3-(thiophen-2-yl)propyl)oxalamide CAS No. 1421442-04-7

N1-(2-chlorobenzyl)-N2-(3-hydroxy-3-(thiophen-2-yl)propyl)oxalamide

Cat. No.: B2833988
CAS No.: 1421442-04-7
M. Wt: 352.83
InChI Key: OSUUDECSARCNNH-UHFFFAOYSA-N
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Description

N1-(2-chlorobenzyl)-N2-(3-hydroxy-3-(thiophen-2-yl)propyl)oxalamide is a complex organic compound that features a chlorobenzyl group, a hydroxypropyl group, and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-chlorobenzyl)-N2-(3-hydroxy-3-(thiophen-2-yl)propyl)oxalamide typically involves multiple steps:

    Formation of the Chlorobenzyl Intermediate: The initial step involves the chlorination of benzyl alcohol to form 2-chlorobenzyl chloride.

    Preparation of the Hydroxypropyl Intermediate: This step involves the reaction of thiophene-2-carboxaldehyde with a suitable reagent to form 3-hydroxy-3-(thiophen-2-yl)propanal.

    Coupling Reaction: The final step involves the coupling of the chlorobenzyl intermediate with the hydroxypropyl intermediate in the presence of oxalyl chloride to form the desired oxalamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N1-(2-chlorobenzyl)-N2-(3-hydroxy-3-(thiophen-2-yl)propyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The oxalamide group can be reduced to form corresponding amines.

    Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound’s unique structure could be utilized in the development of novel materials with specific properties.

    Biological Studies: It can be used in studies to understand its interaction with biological molecules and potential bioactivity.

Mechanism of Action

The mechanism of action of N1-(2-chlorobenzyl)-N2-(3-hydroxy-3-(thiophen-2-yl)propyl)oxalamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the chlorobenzyl and thiophene groups suggests potential interactions with hydrophobic pockets in proteins, while the hydroxy group may form hydrogen bonds with active site residues.

Comparison with Similar Compounds

Similar Compounds

  • N1-(2-chlorobenzyl)-N2-(3-hydroxypropyl)oxalamide
  • N1-(2-chlorobenzyl)-N2-(3-thiophen-2-yl)propyl)oxalamide

Uniqueness

N1-(2-chlorobenzyl)-N2-(3-hydroxy-3-(thiophen-2-yl)propyl)oxalamide is unique due to the combination of its functional groups, which may confer distinct chemical and biological properties. The presence of both a hydroxy group and a thiophene ring in the same molecule is relatively uncommon and may lead to unique reactivity and interactions.

Properties

IUPAC Name

N'-[(2-chlorophenyl)methyl]-N-(3-hydroxy-3-thiophen-2-ylpropyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN2O3S/c17-12-5-2-1-4-11(12)10-19-16(22)15(21)18-8-7-13(20)14-6-3-9-23-14/h1-6,9,13,20H,7-8,10H2,(H,18,21)(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSUUDECSARCNNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC(=O)C(=O)NCCC(C2=CC=CS2)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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